5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate
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Overview
Description
5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate is a versatile chemical compound with a unique structure that makes it valuable in various scientific research fields. Its molecular formula is C28H26NO3S, and it has an average mass of 456.577 Da . This compound is known for its applications in drug discovery and material synthesis.
Preparation Methods
The synthesis of 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate involves several steps. One common synthetic route includes the reaction of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine with trityl chloride in the presence of a base to form the trityl-protected intermediate. This intermediate is then subjected to further reactions to introduce the acetate group . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and purification techniques, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to facilitate the desired transformations . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate can be compared with other similar compounds, such as:
4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This compound shares a similar core structure but lacks the trityl and acetate groups.
5-trityl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine: This compound has the trityl group but does not have the acetate group.
Properties
IUPAC Name |
5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NOS.C2H4O2/c28-25-18-20-19-27(17-16-24(20)29-25)26(21-10-4-1-5-11-21,22-12-6-2-7-13-22)23-14-8-3-9-15-23;1-2(3)4/h1-15,18,28H,16-17,19H2;1H3,(H,3,4)/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGGWKLMOJDVCJ-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].C1CN(CC2=C1SC(=C2)O)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26NO3S- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20701224 |
Source
|
Record name | 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1151904-83-4 |
Source
|
Record name | 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol;acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20701224 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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